4-溴-2-(2-羟乙基)苯酚

描述

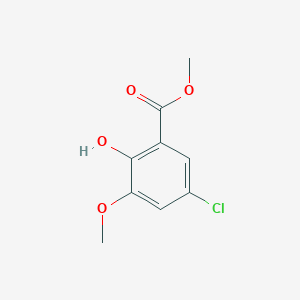

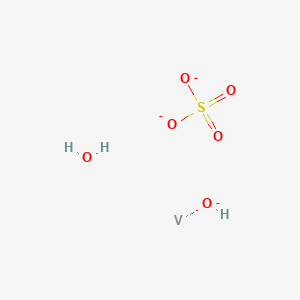

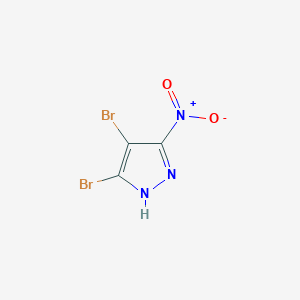

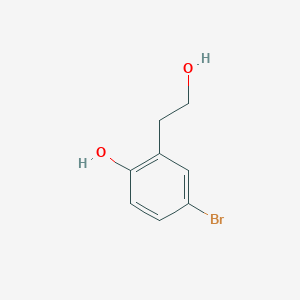

4-Bromo-2-(2-hydroxyethyl)phenol is a chemical compound with the CAS number 198277-06-4 . It has a molecular weight of 217.06 and is typically found in a powder form .

Molecular Structure Analysis

The InChI code for 4-Bromo-2-(2-hydroxyethyl)phenol is1S/C8H9BrO2/c9-7-1-2-8(11)6(5-7)3-4-10/h1-2,5,10-11H,3-4H2 . This indicates the specific arrangement of atoms in the molecule. Chemical Reactions Analysis

Phenols, including 4-Bromo-2-(2-hydroxyethyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The specific reactions of 4-Bromo-2-(2-hydroxyethyl)phenol are not detailed in the search results.Physical And Chemical Properties Analysis

4-Bromo-2-(2-hydroxyethyl)phenol has a melting point of 63-65°C . It is a powder at room temperature . The density is predicted to be 1.615±0.06 g/cm3 .科学研究应用

合成和性质

- 电化学和磁性:对源自非对称双核配体的二铜(II)配合物(包括 4-溴-2-(2-羟乙基)苯酚的变体)的研究揭示了独特的谱、电化学和磁性 (阿穆达、蒂鲁马瓦拉万和坎达斯瓦米,1999 年)。

- 热致树枝状聚合物:该化合物在热致树枝状聚合物的合成中发挥了作用,突出了其在创建先进聚合物材料中的潜力 (佩塞克、楚和川澄,1994 年)。

- 结构和热分析:合成了 4-溴-2-(((5-氯-2-羟苯基)亚氨基)甲基)苯酚的铜(II)和氧化钒(IV)配合物,展示了其在形成复杂金属有机结构中的用途 (塔克朱、马格、阿克巴里和易卜拉欣普尔,2013 年)。

化学和化学反应

- 卤代化和异构化:对苯酚(包括 4-溴-2-(2-羟乙基)苯酚)溴代化的研究提供了对化学反应(如异构化和歧化)的见解,这些反应是有机化学中的基础 (菲舍尔和亨德森,1983 年)。

- 磺酰胺衍生化合物:探讨了 4-溴-2-(2-羟乙基)苯酚在磺酰胺衍生化合物及其过渡金属配合物合成中的作用,促进了具有生物学和医学应用潜力的新化合物的开发 (乔汉和沙德,2011 年)。

在晶体学中的应用

- 晶体结构:对涉及 4-溴-2-(2-羟乙基)苯酚的铜(II)和镍(II)配合物的晶体结构的研究增强了我们对分子构型和分子间相互作用的理解 (楚马科夫、察普科夫、菲利波娃、博切利和古莱亚,2008 年)。

环境和水处理

- 水处理中的氧化:在水处理中使用高锰酸钾对溴苯酚(如 4-溴-2-(2-羟乙基)苯酚)的氧化研究对于了解潜在有害副产物的形成至关重要 (蒋、高、庞、王、黄富、刘和马,2014 年)。

安全和危害

作用机制

Biochemical Pathways

Without specific target information, it’s challenging to summarize the affected biochemical pathways of 4-Bromo-2-(2-hydroxyethyl)phenol . Phenolic compounds can participate in various biochemical reactions, but the exact pathways influenced by this compound remain to be discovered.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-(2-hydroxyethyl)phenol . Factors such as pH, temperature, and presence of other compounds can affect its stability and activity.

属性

IUPAC Name |

4-bromo-2-(2-hydroxyethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c9-7-1-2-8(11)6(5-7)3-4-10/h1-2,5,10-11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICVPANHDBWIBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80617135 | |

| Record name | 4-Bromo-2-(2-hydroxyethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

198277-06-4 | |

| Record name | 4-Bromo-2-(2-hydroxyethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate](/img/structure/B169343.png)